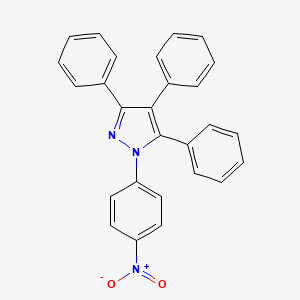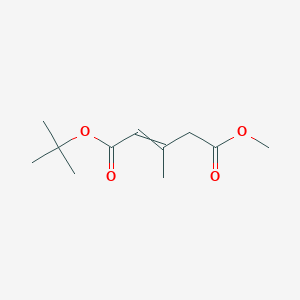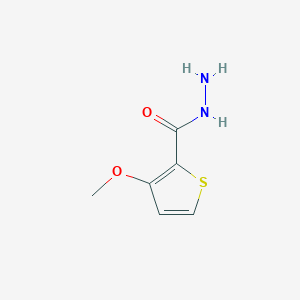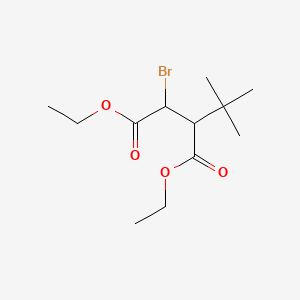![molecular formula C13H16N2S B12544939 Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- CAS No. 668421-50-9](/img/structure/B12544939.png)
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- is a complex organic compound that features a benzenamine moiety linked to a hexahydro-1H-pyrrolo[1,2-c][1,3]thiazine ring system. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine .
Scientific Research Applications
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as kinase inhibition.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinolines: Known for their diverse biological activities and useful functional properties.
Pyrrolopyrazines: Exhibited more antibacterial, antifungal, and antiviral activities.
Uniqueness
What sets Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)- apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its hexahydro-1H-pyrrolo[1,2-c][1,3]thiazine ring system is particularly noteworthy for its potential in drug discovery and development .
Properties
CAS No. |
668421-50-9 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]thiazin-1-imine |
InChI |
InChI=1S/C13H16N2S/c1-2-5-11(6-3-1)14-13-15-9-4-7-12(15)8-10-16-13/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
KIYCDBAMGLWGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCSC(=NC3=CC=CC=C3)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)











